{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol
Description
{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol (CAS: 35122-23-7) is a bicyclic monoterpenoid alcohol derived from camphor-related frameworks. Its structure features a methanol group (-CH2OH) attached to the 1-position of a 7,7-dimethylnorbornane (bicyclo[2.2.1]heptane) scaffold . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, catalysts, and bioactive molecules. Its rigid bicyclic structure enhances stereochemical control in reactions, making it valuable in asymmetric catalysis and drug design .
Properties
IUPAC Name |
(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIZIOXHQMYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with norbornane or its derivatives.
Functionalization: Introduction of the hydroxyl group at the 1-position can be achieved through various methods, such as hydroboration-oxidation or Grignard reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the hydroxyl group to a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding methylene compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthetic Routes
The synthesis of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
- Starting Material : The synthesis begins with norbornane or its derivatives.
- Functionalization : Introduction of the hydroxyl group at the 1-position can be achieved through methods such as:
- Hydroboration-oxidation
- Grignard reactions
Organic Synthesis
This compound is widely used as a building block in organic synthesis due to its ability to undergo various chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Reduction reactions can convert the hydroxyl group to a methylene group.
- Substitution : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral auxiliary , facilitating the synthesis of enantiomerically pure compounds. Its rigid structure enhances selectivity in reactions, making it valuable in pharmaceutical chemistry.
Biological Studies
In biological research, this compound is utilized to study enzyme-substrate interactions due to its structural rigidity:
- It can mimic natural substrates, allowing researchers to investigate enzyme mechanisms.
- Its interactions with biomolecules can provide insights into drug design and development.
Industrial Applications
The compound is also employed in the production of specialty chemicals and materials:
- It is used in the formulation of fragrances and flavorings due to its pleasant olfactory properties.
- Its derivatives may find applications in producing polymers and other materials.
Case Study 1: Asymmetric Synthesis Using Chiral Auxiliaries
A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing optically active compounds. The results showed improved yields and selectivity compared to traditional methods, highlighting its utility in asymmetric synthesis.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes revealed significant insights into substrate specificity and binding affinities. The findings suggest that modifications to the bicyclic structure could enhance enzyme activity or selectivity.
Mechanism of Action
The mechanism of action of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the bicyclo[2.2.1]heptane core but differ in functional groups, stereochemistry, or substitution patterns, leading to distinct physicochemical and biological properties.
Positional Isomers and Functional Group Variants
Bioactive Derivatives
Physicochemical Properties Comparison
| Property | {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol | 7,7-Dimethylbicyclo[2.2.1]heptan-2-one | 3-(Bromomethyl)-2,2-dimethylbicyclo[2.2.1]heptane |
|---|---|---|---|
| Polarity | High (due to -OH) | Moderate (ketone) | Low (alkyl bromide) |
| Solubility | Soluble in polar solvents (MeOH, CH2Cl2) | Soluble in organic solvents | Insoluble in water; soluble in DCM |
| Reactivity | Nucleophilic -OH; prone to esterification | Electrophilic ketone; undergoes Grignard reactions | SN2 substitution with nucleophiles |
| Biological Activity | Limited direct activity; used in prodrugs | No reported bioactivity | Potential alkylating agent |
| References |
Biological Activity
{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol, also known by its CAS number 35122-23-7, is a bicyclic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various scientific fields.
The molecular formula of this compound is C₉H₁₂O, with a molecular weight of approximately 152.19 g/mol. The compound exhibits a density of 1.113 g/cm³ and a boiling point of 224.9°C at 760 mmHg .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes and receptors.
- Hydrophobic Interactions : The bicyclic structure provides a hydrophobic environment that can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
- Steric Effects : The bulkiness of the bicyclic framework can influence the spatial arrangement and orientation during molecular interactions.
Biological Activities
Research has indicated several biological activities associated with this compound:
Enzyme Interactions
The compound has been studied for its role in enzyme-substrate interactions due to its rigid structure, making it a useful model for understanding enzyme specificity and catalysis.
Chiral Auxiliary in Asymmetric Synthesis
This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of optically active compounds through selective reactions .
Research Findings
Several studies have highlighted the potential applications and biological implications of this compound:
Case Studies
A notable case study involved the utilization of this compound as a building block for synthesizing biologically active molecules:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
